

Application Notes and Protocols for *rac* Galaxolidone Lactol Certified Reference Material

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Compound of Interest

Compound Name: *rac* Galaxolidone Lactol

Cat. No.: B15287534

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For Researchers, Scientists, and Drug Development Professionals

Introduction

***rac* Galaxolidone Lactol** is a primary fungal metabolite of Galaxolide (HHCB), a widely used synthetic polycyclic musk fragrance found in numerous consumer products such as perfumes, cosmetics, and detergents.[1] As a certified reference material (CRM), ***rac* Galaxolidone Lactol** serves as a high-purity standard for the accurate identification and quantification of this environmental contaminant in various matrices. Its availability is crucial for environmental monitoring, toxicological research, and regulatory compliance to ensure the safety of consumer goods and ecosystems.[2] This document provides detailed application notes and experimental protocols for the use of ***rac* Galaxolidone Lactol** CRM.

Physicochemical Data

The following table summarizes the key physicochemical properties of ***rac* Galaxolidone Lactol**.

Property	Value	Source
CAS Number	946845-14-3	[1][3]
Molecular Formula	C18H26O2	[3][4]
Molecular Weight	274.40 g/mol	[3][4]
IUPAC Name	4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromen-1-ol	[4]
Appearance	(Typically a solid)	
Storage	-20°C	[1][3]

Applications

The primary application of **rac Galaxolidone Lactol CRM** is as a standard in analytical chemistry for the following purposes:

- **Method Validation:** To validate analytical methods for the detection and quantification of Galaxolide metabolites in environmental samples such as wastewater, surface water, sediment, and sludge.[5][6]
- **Calibration:** To prepare calibration curves for chromatographic instruments (e.g., GC-MS, LC-MS) to ensure accurate quantification of the analyte in test samples.[5][6]
- **Quality Control:** To be used as a quality control standard to monitor the performance and accuracy of analytical procedures in a laboratory setting.[7]
- **Environmental Monitoring:** To accurately measure the concentration of Galaxolide's primary metabolite in various environmental compartments to assess the extent of pollution and the efficacy of wastewater treatment processes.[8]
- **Toxicology and Metabolism Studies:** To serve as a reference standard in studies investigating the biological effects, bioaccumulation, and metabolic pathways of Galaxolide and its transformation products in organisms.[9][10]

Experimental Protocols

The following are generalized protocols for the use of **rac Galaxolidone Lactol** CRM in the analysis of environmental samples. Researchers should adapt these protocols to their specific sample matrices and instrumentation.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare a series of standard solutions for calibration and spiking experiments.

Materials:

- **rac Galaxolidone Lactol** Certified Reference Material
- Class A volumetric flasks and pipettes
- High-purity solvent (e.g., iso-octane, hexane, or as specified by the analytical method)
- Analytical balance

Procedure:

- Allow the vial of **rac Galaxolidone Lactol** CRM to equilibrate to room temperature before opening.
- For maximum product recovery, centrifuge the original vial before removing the cap.^{[1][3]}
- Accurately weigh a precise amount of the CRM and dissolve it in a known volume of the appropriate solvent to create a stock solution of high concentration (e.g., 100 µg/mL).
- Perform serial dilutions of the stock solution using Class A volumetric glassware to prepare a series of working standard solutions with concentrations that span the expected range of the samples to be analyzed (e.g., 0.1, 0.5, 1, 5, 10 µg/L).
- Store the stock and working standard solutions at the recommended temperature (typically -20°C) in amber glass vials to prevent photodegradation.

Protocol 2: Sample Extraction and Cleanup for Water Samples

Objective: To extract **rac Galaxolidone Lactol** from water samples (e.g., wastewater, river water) for subsequent analysis. This protocol is based on Solid-Phase Extraction (SPE).

Materials:

- Water sample (e.g., 500 mL)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- SPE vacuum manifold
- Solvents for conditioning, washing, and elution (e.g., methanol, dichloromethane, hexane)[8]
- Nitrogen evaporator
- GC vials

Procedure:

- **SPE Cartridge Conditioning:** Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
- **Sample Loading:** Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
- **Cartridge Washing:** After loading the entire sample, wash the cartridge with 5 mL of a methanol/water solution (e.g., 50:50 v/v) to remove interfering polar compounds.
- **Cartridge Drying:** Dry the cartridge under vacuum for 30-60 minutes to remove residual water.
- **Elution:** Elute the analytes from the cartridge by passing a suitable solvent, such as a mixture of hexane and dichloromethane (1:1 v/v), through the cartridge. Collect the eluate.

- Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.^[5]
- Reconstitution: Transfer the concentrated extract to a GC vial for analysis.

Protocol 3: Instrumental Analysis by GC-MS

Objective: To quantify **rac Galaxolidone Lactol** in the prepared extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions (Example):

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
- Injection Volume: 2 µL splitless
- Injector Temperature: 280°C
- Oven Program: 50°C hold for 2 min, ramp to 290°C at 10°C/min, hold for 5 min.^[5]
- MS Source Temperature: 290°C
- MS Quad Temperature: 150°C
- Ionization Mode: Electron Impact (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

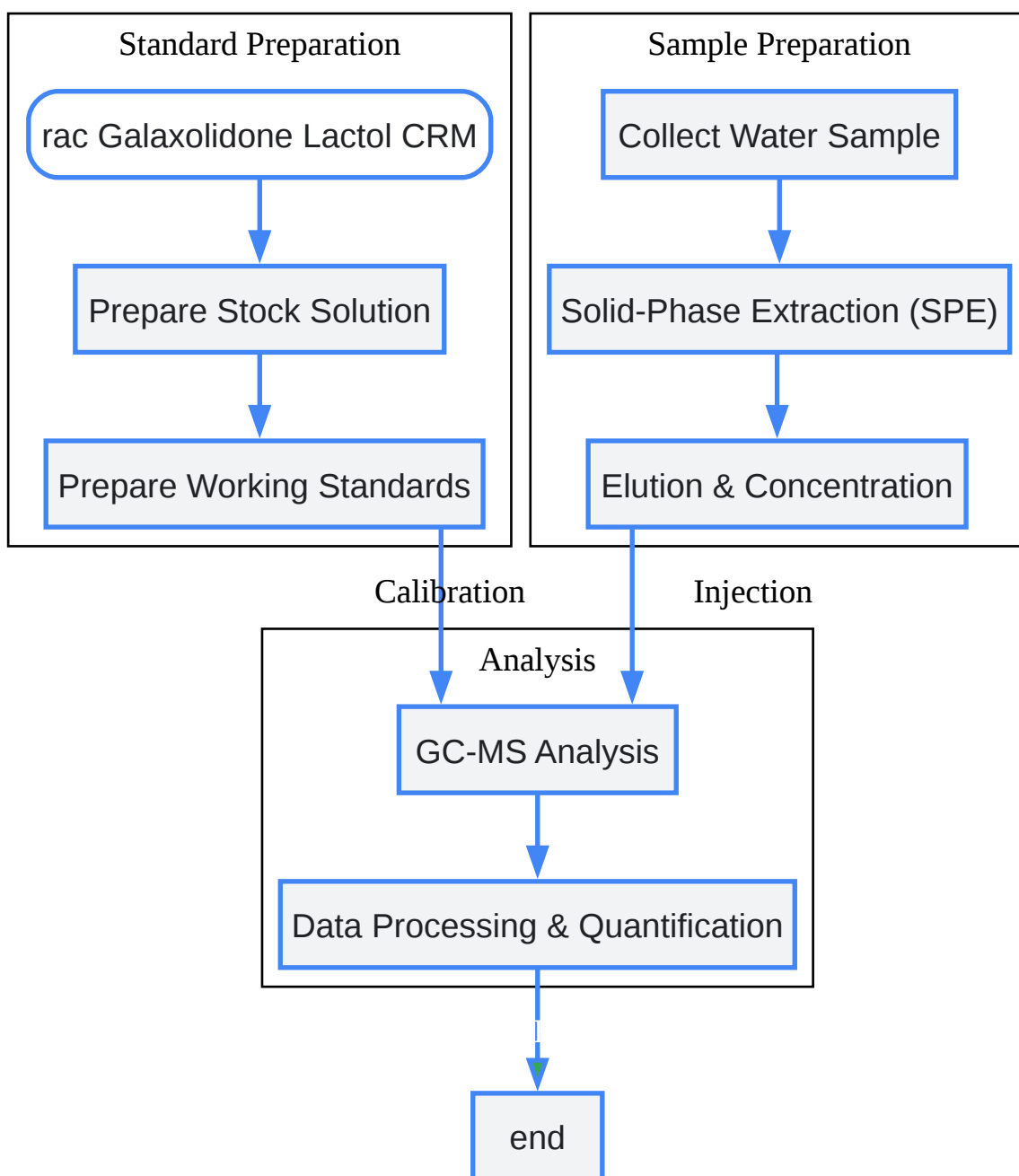
Procedure:

- Inject the prepared standard solutions to generate a calibration curve.
- Inject the prepared sample extracts.

- Identify **rac Galaxolidone Lactol** in the sample chromatograms by comparing the retention time with that of the certified standard.
- Confirm the identity by comparing the mass spectrum of the sample peak with the reference spectrum.
- Quantify the concentration of **rac Galaxolidone Lactol** in the samples using the calibration curve.

Visualizations

Experimental Workflow



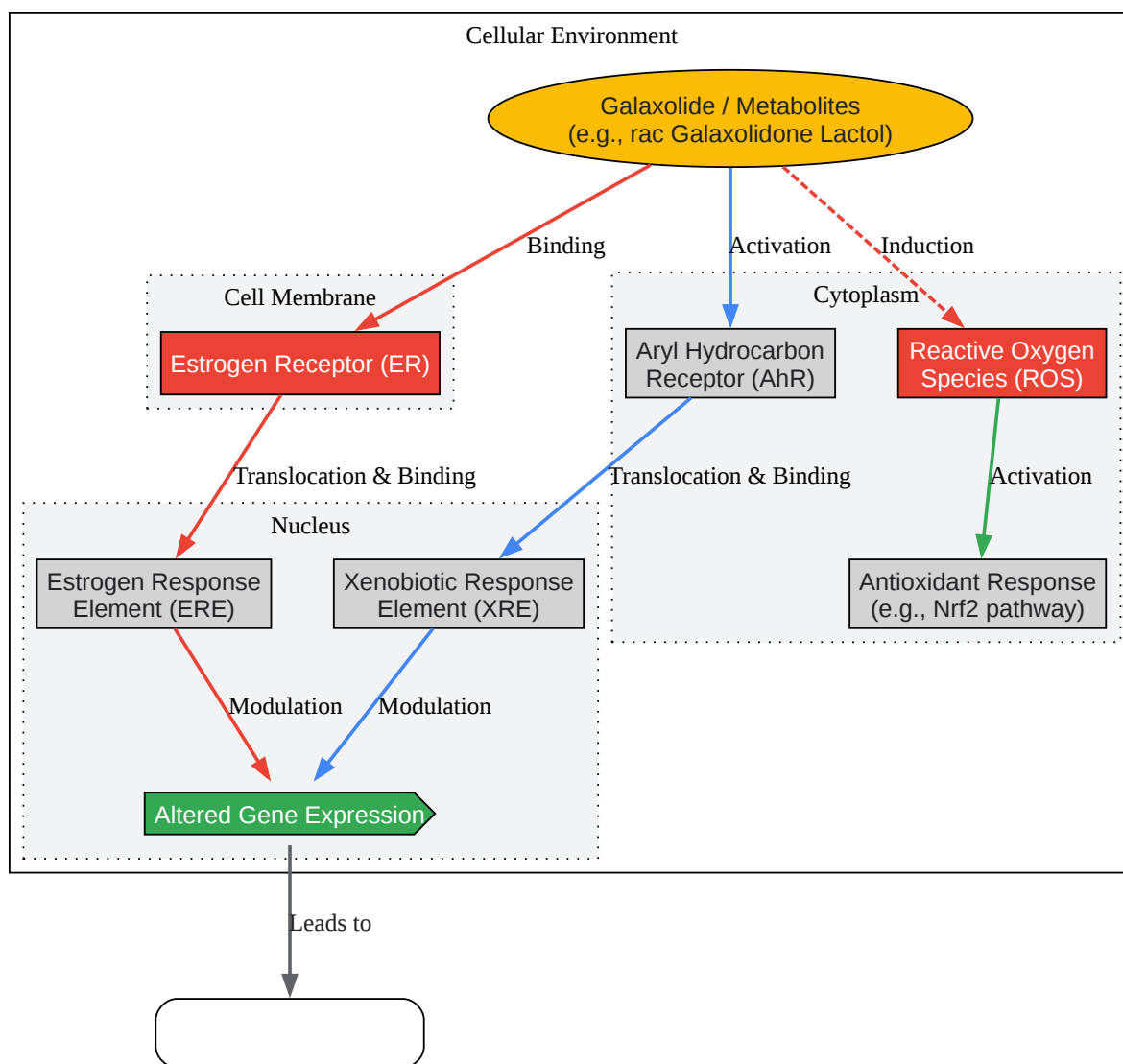
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Caption: Workflow for the analysis of **rac Galaxolidone Lactol**.

Hypothetical Signaling Pathway

Galaxolide, the parent compound of **rac Galaxolidone Lactol**, is suspected to be an endocrine disruptor and may induce cellular stress.^{[10][11]} The following diagram illustrates a

hypothetical signaling pathway that could be influenced by xenobiotics like Galaxolide and its metabolites, leading to endocrine disruption and oxidative stress.



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